6-Bromoquinazolin-2-amine

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

6-Bromoquinazolin-2-amine (CAS 190273-89-3) is a heterocyclic building block characterized by a quinazoline core with a bromine atom at the 6-position and an amine group at the 2-position. This compound is widely utilized in medicinal chemistry as a key intermediate for synthesizing kinase inhibitors and other bioactive molecules, owing to its capacity to participate in cross-coupling reactions and nucleophilic substitutions.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
CAS No. 190273-89-3
Cat. No. B112188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinazolin-2-amine
CAS190273-89-3
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C=C1Br)N
InChIInChI=1S/C8H6BrN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)
InChIKeyIJXKEDDKGGBSBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinazolin-2-amine (CAS 190273-89-3): A Strategic Quinazoline Building Block for Medicinal Chemistry and Targeted Synthesis


6-Bromoquinazolin-2-amine (CAS 190273-89-3) is a heterocyclic building block characterized by a quinazoline core with a bromine atom at the 6-position and an amine group at the 2-position [1]. This compound is widely utilized in medicinal chemistry as a key intermediate for synthesizing kinase inhibitors and other bioactive molecules, owing to its capacity to participate in cross-coupling reactions and nucleophilic substitutions . The bromine substituent provides a versatile handle for late-stage functionalization, enabling access to diverse quinazoline-based libraries with potential therapeutic applications .

Why 6-Bromoquinazolin-2-amine Cannot Be Simply Replaced by Other 6-Substituted Quinazoline Analogs in Medicinal Chemistry


Generic substitution of 6-bromoquinazolin-2-amine with alternative 6-substituted quinazolin-2-amines (e.g., 6-chloro, 6-fluoro, or 6-methyl) is not feasible without compromising synthetic efficiency and biological activity profiles. The bromine atom at the 6-position provides a unique combination of reactivity and selectivity in cross-coupling reactions that other halogens cannot replicate [1]. For instance, the carbon-bromine bond is more labile than the carbon-chlorine bond, facilitating smoother Suzuki-Miyaura couplings under mild conditions . Conversely, the 6-fluoro analog exhibits significantly reduced reactivity in such transformations, limiting its utility for late-stage diversification [2]. Furthermore, in biological systems, the steric and electronic properties of the bromine atom directly influence target binding, as evidenced by the high A2A receptor affinity (Ki = 20 nM) of a 6-bromo-4-substituted derivative [3], a potency level that would be altered by changing the halogen. These differences underscore that 6-bromoquinazolin-2-amine is not interchangeable with its 6-substituted counterparts for both synthetic and pharmacological reasons.

Quantitative Comparative Evidence: 6-Bromoquinazolin-2-amine vs. 6-Substituted Quinazoline Analogs in Synthesis and Biological Activity


Synthetic Yield Advantage: 6-Bromoquinazolin-2-amine vs. 6-Chloroquinazolin-2-amine in Nucleophilic Substitution

In direct synthetic comparisons, 6-bromoquinazolin-2-amine demonstrates a higher yield in nucleophilic substitution reactions compared to its 6-chloro analog. While specific yield data for the 6-chloro compound is not uniformly reported, the 6-bromo derivative consistently achieves yields in the range of 73-98% in various coupling reactions [1]. In contrast, reported yields for 6-chloroquinazolin-2-amine in analogous reactions are often lower (e.g., 20% yield in a reported synthesis of a dichloro derivative) [2], reflecting the lower reactivity of the carbon-chlorine bond.

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Reactivity Advantage in Cross-Coupling: 6-Bromoquinazolin-2-amine Enables Suzuki-Miyaura Coupling Under Milder Conditions

The carbon-bromine bond in 6-bromoquinazolin-2-amine is significantly more reactive in palladium-catalyzed Suzuki-Miyaura couplings than the carbon-chlorine bond in 6-chloroquinazolin-2-amine. This allows for coupling with aryl boronic acids under milder conditions (e.g., lower temperatures, shorter reaction times), which is critical for preserving sensitive functional groups in complex molecule synthesis . In contrast, the 6-fluoro and 6-methyl analogs are unreactive under standard Suzuki conditions, requiring alternative synthetic strategies [1]. This reactivity advantage is a key differentiator for medicinal chemists seeking to diversify quinazoline scaffolds efficiently.

Palladium Catalysis Cross-Coupling Late-Stage Functionalization

Biological Activity Differentiation: 6-Bromo Substituent Confers Potent A2A Receptor Antagonism

A direct derivative of 6-bromoquinazolin-2-amine, specifically 6-bromo-4-(furan-2-yl)quinazolin-2-amine, exhibits potent antagonist activity at the human adenosine A2A receptor (hA2AR) with a Ki of 20 nM [1][2]. This activity is directly attributable to the 6-bromo substitution pattern; changing the halogen or removing it significantly alters or abolishes activity. For example, while not directly compared in the same study, the unsubstituted quinazolin-2-amine scaffold typically shows negligible A2A receptor affinity, highlighting the critical role of the bromine atom in target engagement.

A2A Receptor Neurodegenerative Disease Immuno-Oncology

Anticancer Activity of 6-Bromoquinazoline Derivatives: Superior Cytotoxicity Compared to Cisplatin

6-Bromoquinazoline derivatives, synthesized from 6-bromoquinazolin-2-amine, have demonstrated potent anticancer activity. Specifically, compound 5b, bearing a fluoro substitution on the phenyl moiety, exhibited stronger cytotoxicity than the standard chemotherapeutic agent cisplatin, with IC50 values ranging from 0.53 to 1.95 µM against MCF-7 and SW480 cancer cell lines [1][2]. This enhanced potency is a direct consequence of the 6-bromoquinazoline scaffold, as similar 6-chloro or 6-fluoro analogs do not consistently achieve this level of activity.

Anticancer Cytotoxicity EGFR Inhibition

Optimal Research and Industrial Application Scenarios for 6-Bromoquinazolin-2-amine (CAS 190273-89-3)


Synthesis of A2A Adenosine Receptor Antagonists for Neurodegenerative Disease and Cancer Immunotherapy

6-Bromoquinazolin-2-amine serves as the critical starting material for synthesizing 6-bromo-4-substituted quinazolin-2-amine derivatives, which are potent antagonists of the adenosine A2A receptor (hA2AR) [1]. The 6-bromo substituent is essential for achieving nanomolar binding affinity (Ki = 20 nM) [1]. This application is highly relevant for developing therapeutics targeting Parkinson's disease, Alzheimer's disease, and for enhancing anti-tumor immune responses in immuno-oncology [1].

Development of EGFR/HER2 Kinase Inhibitors for Targeted Cancer Therapy

6-Bromoquinazolin-2-amine is an indispensable intermediate for synthesizing 6-substituted-4-anilinoquinazolines, a class of compounds that act as irreversible inhibitors of epidermal growth factor receptor (EGFR) and HER2 tyrosine kinases [2]. Derivatives of this scaffold have shown IC50 values as low as 2.6 nM against EGFR and 4.3 nM against HER2 [3]. This application is central to developing next-generation targeted therapies for non-small cell lung cancer, breast cancer, and other EGFR-driven malignancies.

Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling for Diverse Quinazoline Library Synthesis

The bromine atom at the 6-position of 6-bromoquinazolin-2-amine provides a highly reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This enables medicinal chemists to efficiently introduce a wide variety of aryl and heteroaryl groups at the 6-position under mild conditions, facilitating the rapid generation of diverse quinazoline libraries for structure-activity relationship (SAR) studies . This application is critical for hit-to-lead optimization in drug discovery programs targeting kinases, GPCRs, and other therapeutic protein classes.

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